7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups including an isopropyl group, a phenyl group, and a thioxo group. It also features a hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one moiety, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the thioxo group might be susceptible to reactions with nucleophiles, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the presence of a phenyl group might make the compound relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Anticancer Research

The compound’s ability to induce apoptosis in cancer cells has been a significant focus of research. It targets specific pathways involved in cell proliferation and survival, making it effective against various cancer cell lines. Its potential to be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance is also being explored .

Anti-inflammatory Applications

Research has indicated that this compound can inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, suggesting its potential use in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease .

Neuroprotective Effects

The neuroprotective properties of this compound are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, possibly by modulating signaling pathways and reducing the accumulation of toxic proteins .

Photodynamic Therapy

In photodynamic therapy (PDT), this compound can be used as a photosensitizer. Upon activation by light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for its potential in treating skin cancers and infections.

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.

Source Source Source Source : Source : Source : Source : Source

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

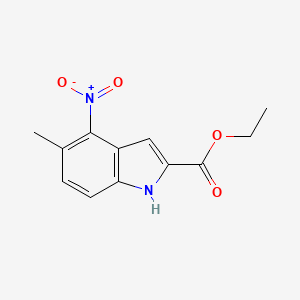

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to induce a range of biochemical changes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one involves the condensation of 2-aminothiophenol with 2,4-pentanedione followed by cyclization and subsequent reaction with isopropyl iodide and phenyl magnesium bromide.", "Starting Materials": [ "2-aminothiophenol", "2,4-pentanedione", "isopropyl iodide", "phenyl magnesium bromide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form 7-isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one.", "Step 2: Cyclization of the intermediate product formed in step 1 by heating with acetic anhydride and a catalytic amount of sulfuric acid to form the desired product.", "Step 3: Reaction of the product obtained in step 2 with isopropyl iodide and phenyl magnesium bromide in the presence of a palladium catalyst to form the final product, 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one." ] } | |

CAS-Nummer |

6140-67-6 |

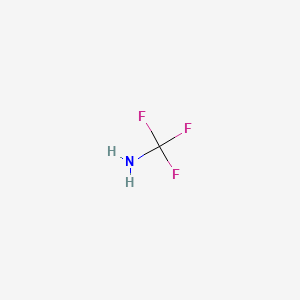

Molekularformel |

C18H19N3OS2 |

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

4-phenyl-11-propan-2-yl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |

InChI |

InChI=1S/C18H19N3OS2/c1-11(2)20-9-8-13-14(10-20)24-16-15(13)17(22)21(18(23)19-16)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,23) |

InChI-Schlüssel |

IBBKVEABWQORAT-UHFFFAOYSA-N |

SMILES |

CC(C)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Kanonische SMILES |

CC(C)N1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3054570.png)